molecular formula C16H19NO2 B2552652 8-(4-Methoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320662-82-4

8-(4-Methoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2552652
CAS No.: 2320662-82-4
M. Wt: 257.333
InChI Key: GCDGHPSWHAFRCQ-UHFFFAOYSA-N
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Description

8-(4-Methoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane scaffold. The compound is characterized by a 4-methoxybenzoyl group at the 8-position and a methylidene substituent at position 2. This structure confers unique physicochemical properties and biological activity, particularly in neurotransmitter transporter modulation, as inferred from structurally related analogs .

Properties

IUPAC Name

(4-methoxyphenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-9-13-5-6-14(10-11)17(13)16(18)12-3-7-15(19-2)8-4-12/h3-4,7-8,13-14H,1,5-6,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDGHPSWHAFRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the cycloaddition reaction of 3-oxidopyraziniums with acrylate derivatives . This reaction can be carried out under mild conditions, often at room temperature, and yields the desired bicyclic compound in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(4-Methoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(4-Methoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane core is highly versatile, with modifications at the 3- and 8-positions significantly altering biological activity, selectivity, and pharmacokinetics. Below is a detailed comparison with key analogs:

Structural Modifications and Transporter Affinities

Table 1: Key Analogs and Their Transporter Affinities
Compound Name 8-Substituent 3-Substituent Transporter Affinity (Ki, nM) Selectivity (SERT/DAT) Reference
8-Cyclopropylmethyl-3-diarylmethoxyethylidenyl (22e) Cyclopropylmethyl Bis(4-fluorophenyl)methoxyethylidenyl DAT: 12.3; SERT: 3.1 0.25
8-(4-Fluorobenzyl)-3-diphenylmethoxyethylidenyl (21f) 4-Fluorobenzyl Diphenylmethoxyethylidenyl DAT: 45.6; SERT: 8.9 0.19
8-(4-Chlorobenzyl)-3-diphenylmethoxyethylidenyl (21g) 4-Chlorobenzyl Diphenylmethoxyethylidenyl DAT: 38.2; SERT: 7.4 0.19
Target Compound 4-Methoxybenzoyl Methylidene Inferred DAT/SERT activity Potential high SERT/DAT

Key Findings :

  • The 8-cyclopropylmethyl group (e.g., 22e) enhances SERT/DAT selectivity (Ki SERT = 3.1 nM vs. DAT = 12.3 nM), suggesting that small, non-aromatic substituents optimize transporter selectivity .
  • Bulky 8-arylalkyl groups (e.g., 4-fluorobenzyl in 21f) reduce DAT affinity but retain moderate SERT activity, indicating steric effects influence binding .
Neurotransmitter Transporter Inhibitors
  • Analogs with diarylmethoxyethylidenyl groups (e.g., 22e, 21f) show profiles similar to GBR 12909, a DAT inhibitor, but with improved SERT selectivity . These are candidates for treating depression or addiction.
  • Pyrazole sulfonamide derivatives (e.g., compound 42 in ) exhibit non-opioid analgesic activity via undisclosed targets, diverging from transporter-focused mechanisms .
Insecticidal Derivatives
  • Bicyclic amines with heteroaryl or halogenated substituents (e.g., ) are potent insecticides, highlighting the scaffold’s adaptability to non-CNS applications .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Name LogP (Predicted) Solubility (mg/mL) Plasma Stability (t1/2, h) Reference
8-Cyclopropylmethyl-3-diarylmethoxyethylidenyl (22e) 4.2 0.15 >24
Pyrazole sulfonamide (42) 3.8 0.32 12
Target Compound ~4.5* ~0.10* Inferred stable

Notes:

  • Plasma stability in analogs correlates with steric protection of the amine group, a feature retained in the target compound.

Q & A

Basic Research Questions

Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are these activities validated experimentally?

  • Answer : Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are known to interact with monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Affinity is validated via competitive binding assays using radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT) and uptake inhibition studies in transfected cell lines. For example, compounds like PR04.MZ and LBT999 showed selective DAT inhibition, confirmed through electrophysiological methods in neuronal preparations .

Q. What synthetic methodologies are commonly employed to construct the 8-azabicyclo[3.2.1]octane core?

  • Answer : Key synthetic routes include:

  • Radical cyclization : For example, 1-allyl-substituted azetidin-2-ones undergo radical cyclization using n-tributyltin hydride and AIBN to form bicyclic structures with high diastereocontrol (>99%) .
  • Ethylidenyl bridge formation : Substituted diarylmethoxyethylidenyl groups are introduced via condensation reactions, as seen in the synthesis of 8-cyclopropylmethyl and 4-fluorobenzyl derivatives .
  • Stereoselective alkylation : Substituents like 4-methoxybenzoyl are added via Friedel-Crafts acylation or nucleophilic displacement .

Q. How are structural and purity characteristics of these compounds verified?

  • Answer : Characterization relies on:

  • ¹H/¹³C NMR : Chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) and coupling constants (e.g., J = 8.5 Hz for vicinal protons) confirm regiochemistry .
  • Elemental analysis : Used to validate stoichiometry (e.g., C: 67.26%, H: 5.46%, N: 2.53% for 22f ).
  • GC-MS : Determines molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do substituents at the 8-position influence selectivity between DAT, SERT, and NET?

  • Answer : The 8-substituent critically modulates transporter selectivity:

  • 8-Cyclopropylmethyl : Enhances SERT/DAT selectivity (e.g., 22e: SERT Kᵢ = 12 nM vs. DAT Kᵢ = 220 nM) by introducing steric bulk that disrupts DAT binding .
  • 4-Fluorobenzyl (21f) : Improves NET affinity (Kᵢ = 45 nM) via π-π interactions with transmembrane domains .
  • Contradictions : Some derivatives (e.g., 21g) show unexpected NET/SERT cross-reactivity, suggesting conformational flexibility in transporter binding pockets .

Q. What challenges arise in achieving stereoselective synthesis, and how are they addressed?

  • Answer : The bicyclic scaffold’s rigidity complicates stereocontrol. Strategies include:

  • Chiral auxiliaries : Use of enantiopure intermediates (e.g., (1R,5S)-configured starting materials) to direct cyclization .
  • Catalytic asymmetric hydrogenation : For resolving exo/endo isomers in ethylidenyl derivatives .
  • Diastereomeric crystallization : Separation of racemic mixtures using chiral resolving agents (e.g., tartaric acid) .

Q. How do in vitro transporter inhibition data correlate with in vivo behavioral assays?

  • Answer : Discrepancies arise due to pharmacokinetic factors (e.g., blood-brain barrier permeability). For example:

  • PR04.MZ : High DAT inhibition (Kᵢ = 8 nM) in vitro but limited locomotor stimulation in vivo, likely due to rapid metabolism .
  • BIMU 8 : Partial SERT agonism in vitro translates to delayed anxiolytic effects in rodent models, suggesting allosteric modulation .

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